maduropeptin B - 134910-72-8

maduropeptin B

Catalog Number: EVT-1522290
CAS Number: 134910-72-8
Molecular Formula: C3H5ClO2S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of maduropeptin B has been approached through various methods, including total synthesis and biosynthetic pathway elucidation. One notable method involves the use of polyketide synthases (PKS) that catalyze the formation of the enediyne core structure. Key enzymes in this process include MdpB1, a C-methyltransferase, and MdpB2, a CoA ligase, which work sequentially to activate aromatic substrates necessary for the construction of the maduropeptin scaffold .

The technical details of synthesis often involve high-performance liquid chromatography (HPLC) for product identification and characterization, along with mass spectrometry for structural confirmation. The biosynthetic gene cluster responsible for maduropeptin production has been characterized, revealing insights into the enzymatic steps involved in its formation .

Molecular Structure Analysis

Maduropeptin B possesses a complex molecular structure characterized by a unique enediyne core. The compound's structure includes several functional groups that contribute to its reactivity and biological activity. Notably, it features a conjugated diyne system that is crucial for its mechanism of action against cancer cells.

The detailed molecular data include:

  • Molecular Formula: C₄₃H₄₄N₃O₁₃Cl
  • Molecular Weight: Approximately 843.241 g/mol
  • Structural Features: The compound exhibits an aziridine ring and several aromatic moieties which are essential for its biological function .
Chemical Reactions Analysis

Maduropeptin B undergoes several critical chemical reactions that are pivotal to its antitumor activity. The most notable reaction is the Bergman rearrangement, which is initiated upon activation of the enediyne core. This rearrangement leads to the formation of a diradical intermediate that can react with cellular components, ultimately resulting in DNA damage in cancer cells.

Technical details regarding these reactions include:

  • Bergman Rearrangement: This reaction occurs under physiological conditions and is facilitated by the presence of reactive oxygen species.
  • Mechanistic Pathway: The initial step involves cyclization followed by rearrangement to yield reactive intermediates capable of interacting with nucleophiles such as DNA .
Mechanism of Action

The mechanism of action of maduropeptin B primarily involves its ability to induce DNA strand breaks through radical-mediated processes. Upon activation, maduropeptin B generates reactive species that can alkylate DNA bases, leading to cytotoxic effects in rapidly dividing cancer cells.

Key points regarding its mechanism include:

  • Radical Formation: The enediyne structure allows for the generation of free radicals upon activation.
  • DNA Interaction: These radicals can abstract hydrogen atoms from DNA, resulting in strand cleavage and subsequent apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Maduropeptin B exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively unstable under certain conditions, particularly in aqueous environments where it may undergo hydrolysis or degradation.
  • Spectroscopic Data: Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide insights into its structural integrity and purity during synthesis .
Applications

Maduropeptin B has significant potential applications in scientific research and medicine:

  • Antitumor Agent: Its primary application lies in oncology as a potent antitumor antibiotic capable of inducing cell death in various cancer cell lines.
  • Chemical Biology Tool: Due to its unique mechanism of action, maduropeptin B serves as a valuable tool for studying DNA damage response pathways and developing new therapeutic strategies against resistant cancer types .
  • Biosynthetic Engineering: Insights gained from maduropeptin B's biosynthesis may lead to engineered analogs with improved efficacy or reduced toxicity profiles for clinical use .
Introduction to Maduropeptin B

Discovery and Taxonomic Origins of Maduropeptin B

Maduropeptin B is a chromoprotein enediyne antibiotic complex originally isolated from the actinobacterial strain Actinomadura madurae ATCC 39144, discovered in a soil sample collected in Germany. Initial characterization studies revealed its production as part of a non-covalent complex consisting of an apo-protein (~32 kDa) and a highly reactive enediyne chromophore [1] [6]. The chromophore's extreme instability necessitated specialized isolation techniques, leading to the identification of stabilized derivatives like the C5-methoxy adduct (Figure 1B) prior to full structural elucidation of the native compound in 1994 [1]. Taxonomic identification confirmed the producer organism as A. madurae, a filamentous bacterium belonging to the family Thermomonosporaceae, characterized by:

  • High genomic G+C content (~70%)
  • Soil habitat with global distribution across tropical/subtropical regions
  • Pathogenic potential in causing actinomycetoma infections [5] [7]

Table 1: Microbial Physiology of Actinomadura madurae

CharacteristicPropertyTaxonomic Significance
Cell MorphologyBranched, non-fragmenting filaments (0.5-1µm diameter)Distinguishes from Nocardia
Growth RateSlow (weeks for colony formation)Common to aerobic actinomycetes
Colony MorphologyGlabrous, waxy, pigmented (red/pink/white)Aerial hyphae on specialized media
Metabolic TraitsAcid production from cellobioseDifferentiates from A. pelletieri
Ecological NicheSoil organic matter decomposerSaprophytic lifestyle

Structural Classification Within the Enediyne Family

Maduropeptin B belongs to the chromoprotein subgroup of nine-membered enediynes, characterized by a bicyclo[7.3.0]dodecadienediyne core featuring:

  • A labile 9-membered ring with conjugated acetylene groups
  • An amide bridge between C-4 and C-8 atoms
  • Peripheral moieties including:
  • 4-N-amino-4-deoxy-3-C-methylribopyranoside (madurosamine)
  • 3,6-dimethylsalicylic acid unit
  • (S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-3-hydroxypropionic acid [1] [6]

Unlike ten-membered enediynes (e.g., calicheamicin), maduropeptin B and other nine-membered congeners exhibit spontaneous cycloaromatization upon release from their stabilizing apo-protein. This instability arises from the electronic configuration of the enediyne core, which undergoes Bergman rearrangement to form a reactive benzenoid diradical capable of hydrogen abstraction from DNA deoxyribose chains [4] [8].

Table 2: Structural Comparison of Representative Enediynes

ParameterMaduropeptin BC-1027NeocarzinostatinCalicheamicin
Ring Size9-membered9-membered9-membered10-membered
ChromoproteinYesYesYesNo
Key Peripheral Moieties3,6-dimethylsalicylic acidBenzoxazolinateNaphthoic acidIodinated orsellinic acid
Trigger MechanismSpontaneousSpontaneousThiol-dependentGlutathione-dependent
Apo-protein HomologyNovel (MdpA)CagANcsANot applicable

Ecological and Evolutionary Significance of Actinomadura madurae

The ecological niche of A. madurae provides critical context for maduropeptin B's evolutionary function. As a soil-dwelling actinobacterium prevalent in the "mycetoma belt" (15°S-30°N latitude), this organism thrives in nutrient-competitive environments where secondary metabolites likely serve as chemical defenses [2] [7]. Notably:

  • Pathogen vs. Producer Duality: While pathogenic strains cause destructive actinomycetoma (characterized by tissue granules containing bacterial filaments), environmental isolates produce maduropeptin B as part of their secondary metabolome. Genomic analyses reveal that biosynthetic gene clusters (BGCs) occupy ~5-10% of actinobacterial genomes, suggesting significant investment in chemical warfare [5] [10].

  • Adaptive Biosynthesis: The maduropeptin B cluster exhibits evolutionary adaptations including:

  • Self-resistance mechanisms: The MdpA apo-protein stabilizes the chromophore and prevents cellular damage during biosynthesis [1].
  • Regulatory integration: Gene expression likely responds to soil nutrient fluctuations and microbial competition [8].
  • Horizontal transfer evidence: Shared enzymatic domains (KS, AT, KR, DH) with polyunsaturated fatty acid synthases suggest evolutionary exchange between metabolic pathways [8].

  • Ecological Chemical Ecology: Maduropeptin B's DNA-damaging capability provides defense against:

  • Eukaryotic predators (e.g., soil amoebae)
  • Competing bacteria and fungi
  • Possibly modulating microbial community composition [4] [7]

Table 3: Key Enzymes in Maduropeptin B Biosynthesis

EnzymeGeneFunctionUnusual Features
Enediyne PKSmdpEIterative type I polyketide synthase synthesizes enediyne coreSelf-phosphopantetheinylating PPTase domain
Salicylic Acid PKSmdpBProduces 6-methylsalicylic acid precursorType I iterative minimal PKS
C-MethyltransferasemdpB1Methylates CoA-tethered aromatic intermediateRare activity on CoA-esterified substrate
CoA LigasemdpB2Activates salicylic acid as CoA thioesterPrecedes methylation step (unusual sequence)
AcyltransferasemdpB3Attaches aromatic moiety to enediyne coreEnables convergent biosynthetic strategy

The biosynthetic pathway exhibits a convergent strategy:

graph LRA[mdpE PKS] --> D[Enediyne Core]B[mdpB PKS] --> C[6-MSA]C --> E[mdpB2 CoA Ligase]E --> F[CoA-6-MSA]F --> G[mdpB1 Methyltransferase]G --> H[CoA-3,6-DMSA]H --> I[mdpB3 Acyltransferase]D --> II --> J[Mature Chromophore]

Figure: Convergent biosynthetic logic of maduropeptin B chromophore. 6-MSA = 6-methylsalicylic acid; 3,6-DMSA = 3,6-dimethylsalicylic acid

Genomic comparisons reveal that the mdp cluster shares organizational principles with other enediyne systems (e.g., conserved pksE cassettes) but possesses unique features:

  • The self-phosphopantetheinylating PPTase domain within MdpE enables autonomous activation
  • The reversed enzymatic sequence (CoA activation before methylation) in salicylic acid tailoring
  • Apo-protein (MdpA) with no homology to other enediyne-binding proteins [1] [6] [8]

These characteristics suggest A. madurae has evolved specialized mechanisms for producing and tolerating maduropeptin B, positioning it as a promising candidate for bioengineering novel enediyne derivatives through combinatorial biosynthesis [1] [4].

Properties

CAS Number

134910-72-8

Product Name

maduropeptin B

Molecular Formula

C3H5ClO2S

Synonyms

maduropeptin B

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